![molecular formula C20H23N5O3S B2425047 N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1170372-56-1](/img/structure/B2425047.png)
N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide
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Overview
Description
“N-(4-((4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)sulfonyl)phenyl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties, and it has become an important synthon in the development of new drugs .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
- Imidazole derivatives exhibit significant antimicrobial properties. Researchers have synthesized and evaluated compounds containing the 1,3-diazole ring for their antibacterial, antifungal, and antiviral activities . Investigating the specific antimicrobial potential of our compound could be valuable.
- Yadav et al. synthesized a related compound, 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide, and evaluated it for anti-tubercular activity against Mycobacterium tuberculosis strains . Exploring our compound’s efficacy against tuberculosis could be a promising avenue.
- Researchers have synthesized silver (I) complexes of benzimidazole, which showed antimicrobial activity against bacteria and fungi . Investigating metal complexes of our compound and their biological effects could be enlightening.
- Imidazole serves as a versatile synthon in drug development. Understanding various synthetic routes to our compound and its derivatives is crucial. Researchers have explored diverse methods, including reactions with carboxylic acids .
Antimicrobial Activity
Anti-Tubercular Activity
Metal Complexes and Antimicrobial Screening
Synthetic Routes and Drug Development
Mechanism of Action
Target of Action
The primary target of this compound is the human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT, also known as SOAT)-1 . This enzyme plays a crucial role in the esterification of cholesterol, a key step in the absorption and transport of dietary cholesterol.
Mode of Action
The compound acts as a potent inhibitor of ACAT-1 . It binds to the active site of the enzyme, preventing it from catalyzing the esterification of cholesterol. This inhibition disrupts the normal function of the enzyme, leading to changes in cholesterol metabolism.
Pharmacokinetics
The compound exhibits high aqueous solubility (up to 19 mg/mL at pH 1.2), which is beneficial for its absorption and distribution in the body . It also shows a significant improvement in oral absorption, with the maximum concentration (Cmax) of the compound being 1100-fold higher than that of a previously selected compound in fasted dogs .
properties
IUPAC Name |
N-[4-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-15(26)21-16-6-8-17(9-7-16)29(27,28)25-12-10-24(11-13-25)14-20-22-18-4-2-3-5-19(18)23-20/h2-9H,10-14H2,1H3,(H,21,26)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHIMJVCVNWHXQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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